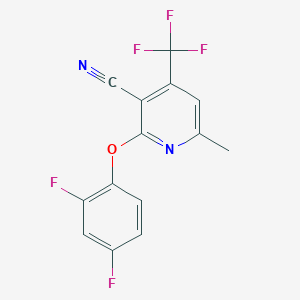
2-(2,4-Difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H7F5N2O and its molecular weight is 314.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-Difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific sources.
- IUPAC Name : this compound
- Molecular Formula : C13H8F5N
- Molecular Weight : 295.20 g/mol
- Appearance : White to pale yellow solid
- Melting Point : Approximately 120 °C
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of trifluoromethyl and difluorophenoxy groups. These modifications enhance lipophilicity and facilitate interaction with biological membranes, allowing the compound to target specific enzymes and receptors effectively.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes linked to inflammatory pathways, potentially modulating cytokine release and reducing inflammation.
- Receptor Interaction : It interacts with receptors involved in neurotransmission and inflammation, suggesting potential applications in neuropharmacology and anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antibiotics.
Anticancer Activity
Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
Case Studies
- Inflammation Model in Rodents : A study conducted on a rodent model of inflammation demonstrated that administration of the compound significantly reduced paw edema compared to control groups, indicating its anti-inflammatory potential.
- Neuroprotective Effects : In a neurodegenerative disease model, treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis markers, suggesting possible applications in treating conditions like Alzheimer’s disease.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O/c1-7-4-10(14(17,18)19)9(6-20)13(21-7)22-12-3-2-8(15)5-11(12)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHWTCLEANABPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC2=C(C=C(C=C2)F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













